3-(Chloromethyl)-4-hydroxy-5-methoxybenzaldehyde
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Overview
Description
3-(Chloromethyl)-4-hydroxy-5-methoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a chloromethyl group, a hydroxyl group, and a methoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-hydroxy-5-methoxybenzaldehyde can be achieved through several methods. One common approach involves the chloromethylation of 4-hydroxy-5-methoxybenzaldehyde using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under mild conditions, with the chloromethyl group being introduced at the meta position relative to the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-4-hydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chloromethyl group.
Major Products Formed
Oxidation: 3-(Chloromethyl)-4-hydroxy-5-methoxybenzoic acid.
Reduction: 3-(Chloromethyl)-4-hydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Chloromethyl)-4-hydroxy-5-methoxybenzaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-hydroxy-5-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloromethyl group can also participate in alkylation reactions, modifying the structure and function of biomolecules. These interactions can disrupt cellular processes and lead to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-4-hydroxybenzaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Lacks the chloromethyl group, commonly used as a flavoring agent and in fragrance formulations.
3-(Chloromethyl)-4-methoxybenzaldehyde: Lacks the hydroxyl group, which may influence its solubility and chemical behavior.
Uniqueness
3-(Chloromethyl)-4-hydroxy-5-methoxybenzaldehyde is unique due to the presence of all three functional groups (chloromethyl, hydroxyl, and methoxy) on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(chloromethyl)-4-hydroxy-5-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-8-3-6(5-11)2-7(4-10)9(8)12/h2-3,5,12H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNACAWAKOKCCKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CCl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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